2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-[(4-methoxybenzoyl)amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-20-13-9-7-11(8-10-13)14(19)17-18-15(21)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTQBJSOXBDTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325604 | |
| Record name | 1-[(4-methoxybenzoyl)amino]-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91759-66-9 | |
| Record name | 1-[(4-methoxybenzoyl)amino]-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-methoxybenzoyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Methoxybenzoyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Spectroscopic Properties
- IR Spectroscopy:
- NMR Spectroscopy:
Functional Comparisons
Corrosion Inhibition
- Efficiency Ranking (): AP4PT > HP4PT > D4PT. The amino group in AP4PT enhances adsorption on mild steel in H₂SO₄ via donor-acceptor interactions .
- Computational Insights ():
PHC (N-phenylhydrazinecarbothioamide) exhibits lower inhibition efficiency than MBHC due to weaker adsorption energy (-142.3 kcal/mol vs. -178.6 kcal/mol for MBHC) .
Key Findings and Novelty
- Structural Novelty: Benzimidazole and triazole derivatives () highlight how heterocyclic substituents introduce unreported frameworks .
- Functional Versatility: The target compound’s role in synthesizing triazole-thiols underscores its utility in medicinal chemistry .
- Contradictions: While reports a novel structure, other analogs (e.g., ) follow established synthetic routes, indicating substituent-driven uniqueness .
Biological Activity
2-(4-Methoxybenzoyl)-N-phenylhydrazinecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazinecarbothioamide structure, which is known for its reactivity and ability to interact with various biological targets. The presence of the 4-methoxybenzoyl group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on the NCI-60 cancer cell line panel demonstrated that this compound has selective activity against leukemia cells, with notable IC50 values indicating potent inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| RPMI-8226 (Leukemia) | 1.11 | High cytotoxicity |
| SR (Leukemia) | 0.63 | Significant inhibition |
| MDA-MB-468 (Breast) | 5.89 | Moderate activity |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to initiate apoptosis in cancer cells, evidenced by increased annexin V positivity in treated cells.
- Cell Cycle Arrest : It causes significant growth arrest at the G2/M phase of the cell cycle, delaying progression through the S-phase.
- Mitochondrial Dysfunction : Treatment leads to mitochondrial depolarization and increased reactive oxygen species (ROS) production, contributing to cytotoxicity.
Study 1: Cytotoxicity Assessment
In a controlled laboratory study, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards leukemia cells while showing moderate effects on breast and colon cancer cells. The study utilized flow cytometry to analyze apoptosis and cell cycle dynamics.
Study 2: Docking Studies
Docking studies conducted to explore the binding affinity of the compound to β-tubulin revealed that it binds effectively at the colchicine site, similar to known microtubule inhibitors. This interaction may explain its anticancer properties by disrupting microtubule dynamics, essential for cell division.
Q & A
Q. What advanced techniques elucidate structure-activity relationships (SAR) for anticancer activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
